molecular formula C9H16ClNO2S B6193737 rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans CAS No. 2679950-28-6

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans

Cat. No.: B6193737
CAS No.: 2679950-28-6
M. Wt: 237.7
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Description

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans: is a chemical compound that belongs to the class of decahydroquinolines. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the decahydroquinoline ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans typically involves the reaction of decahydroquinoline with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products Formed:

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl hydride.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

  • rac-(4aR,8aS)-decahydroquinoline-1-carbonyl chloride
  • rac-(4aR,8aS)-decahydroquinoline-1-sulfonic acid
  • rac-(4aR,8aS)-decahydroquinoline-1-yl chloride

Uniqueness: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in the synthesis of sulfonamide and sulfonate derivatives, which are important in various chemical and biological applications.

Properties

CAS No.

2679950-28-6

Molecular Formula

C9H16ClNO2S

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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